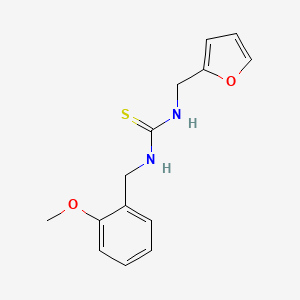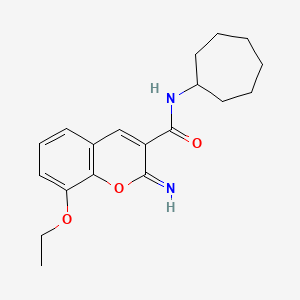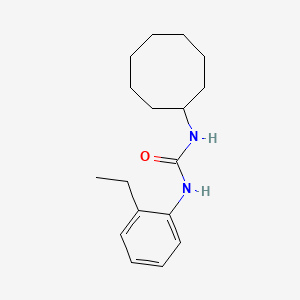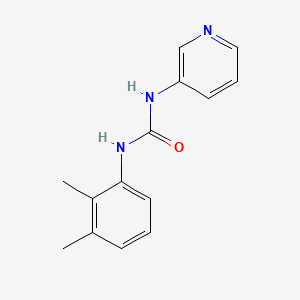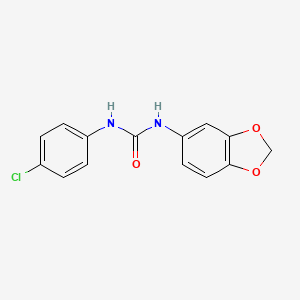
N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea
描述
N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea, also known as EPU, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. EPU is a small molecule that belongs to the class of urea derivatives. It has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In
作用机制
The mechanism of action of N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea is not fully understood. However, it has been proposed that N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea may exert its biological effects by inhibiting the activity of certain enzymes or signaling pathways. For example, N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has also been found to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In addition, N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has been shown to reduce the production of reactive oxygen species, which are involved in the development of various diseases. N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has also been found to have anti-angiogenic effects, which are important in the prevention of tumor growth and metastasis.
实验室实验的优点和局限性
N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied for its biological activities, which makes it a useful tool for investigating various cellular processes. However, N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea also has some limitations. It has low solubility in aqueous solutions, which can limit its bioavailability. In addition, N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has not been extensively studied in vivo, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea. One area of research is the development of more potent analogs of N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea that can be used as therapeutic agents. Another area of research is the investigation of the mechanism of action of N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea, which will provide insights into its biological activities. In addition, the development of new methods for the synthesis and purification of N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea will facilitate its use in various lab experiments. Finally, the investigation of the in vivo effects of N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea will provide important information on its potential therapeutic applications.
科学研究应用
N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has been extensively studied for its potential use as a therapeutic agent. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial effects. N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(4-ethylphenyl)-N'-(2-pyridinylmethyl)urea has also been shown to have anti-microbial effects against various bacteria and fungi.
属性
IUPAC Name |
1-(4-ethylphenyl)-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-12-6-8-13(9-7-12)18-15(19)17-11-14-5-3-4-10-16-14/h3-10H,2,11H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRDDOVUCYIRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethylphenyl)-3-(pyridin-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



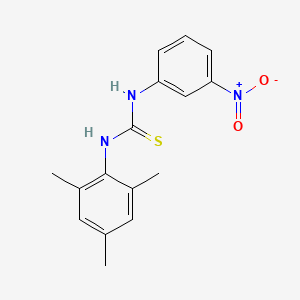
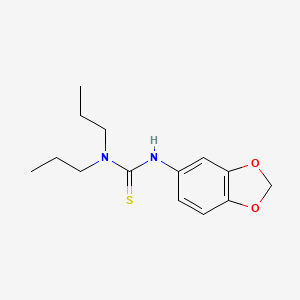
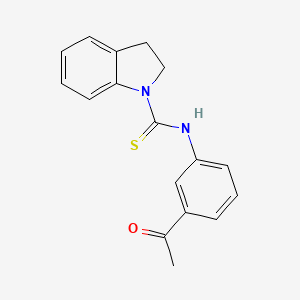
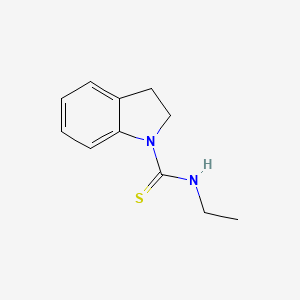
![N-(3-{[(propylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4287285.png)
![N'-cyclopentyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287303.png)
